molecular formula C17H16ClN5O B14108542 N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108542
M. Wt: 341.8 g/mol
InChI Key: ANFQQGPEDZBKRD-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1291867-76-9) is a chemical compound with a molecular formula of C17H16ClN5O and a molecular weight of 341.79 g/mol . It features a 1,2,3-triazole ring, a versatile pharmacophore widely used in medicinal chemistry due to its ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . The 1,2,3-triazole scaffold is known for its high chemical stability, strong dipole moment, and capacity to form hydrogen bonds, making it a valuable bioisostere for amides, esters, and carboxylic acids in drug discovery . Compounds containing the 1,2,3-triazole-4-carboxamide moiety have demonstrated considerable potential in biological activities, particularly in oncology and anti-infective research . Specifically, such derivatives have been investigated as promising antimicrobial agents against pathogens like Staphylococcus aureus, and as antiproliferative agents that inhibit tubulin polymerization in cancer cell lines such as A549 (lung cancer) . Furthermore, recent research on structurally related triazole-chalcone hybrids has shown significant in vitro antitumor activity, with some compounds exhibiting superior inhibitory effects to the control drug paclitaxel in certain cell lines, underscoring the value of the triazole core in developing novel anticancer agents . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-methyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-23(11-12-5-3-2-4-6-12)17(24)15-16(21-22-20-15)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H2,19,20,21,22)

InChI Key

ANFQQGPEDZBKRD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Enol-Mediated Click Dimroth Reaction

A two-step protocol reported by Pokhodylo et al. involves the enol-mediated Dimroth rearrangement to construct the triazole ring.

  • Step 1 : 4-Azidoanisole reacts with methyl 3-cyclopropyl-3-oxopropanoate under basic conditions to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
  • Step 2 : The carboxylic acid undergoes amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in acetonitrile at 343 K, yielding the target compound.

Key Conditions :

  • Temperature: 343 K for amidation.
  • Catalysts: CDI facilitates carboxamide bond formation.
  • Yield: ~70% after recrystallization.

Two-Step Methodology via β-Ketonitrile

SciELO researchers developed a benzylic triazole synthesis route using β-ketonitrile intermediates:

  • Cycloaddition : Benzyl azide reacts with β-ketonitrile in tert-butanol with 1,8-diazabicycloundec-7-ene (DBU) at 343 K for 24 hours.
  • Ring Closure : Addition of potassium tert-butoxide induces triazole formation, followed by N-methylation using methyl halides.

Optimization Notes :

  • DBU enhances reaction rate by deprotonating intermediates.
  • Methylation at 333–353 K prevents O-alkylation side products.

Key Reaction Mechanisms

Huisgen Cycloaddition

The 1,3-dipolar cycloaddition between azides and alkynes forms the triazole core. Copper(I) catalysts are avoided in this case to prevent regiochemical complications, favoring thermal conditions.

Amidation via CDI

1,1′-Carbonyldiimidazole activates the carboxylic acid group, forming an imidazolide intermediate that reacts efficiently with amines.

$$
\text{RCOOH} + \text{CDI} \rightarrow \text{RCO-imidazolide} \xrightarrow{\text{R'NH}_2} \text{RCONHR'}
$$

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) improve CDI-mediated amidation yields.
  • tert-Butanol enhances solubility of azides and nitriles during cycloaddition.

Temperature Control

  • Methylation above 353 K promotes side reactions, while temperatures below 333 K result in incomplete conversion.

Catalytic Additives

  • DBU accelerates cycloaddition by stabilizing transition states.
  • Sodium hydride ensures efficient deprotonation during alkylation.

Characterization and Analytical Techniques

Spectroscopic Validation

  • 1H NMR : Distinct signals for N-methyl (δ 3.1–3.3 ppm) and benzyl protons (δ 4.5–4.7 ppm).
  • 13C NMR : Carboxamide carbonyl at δ 165–168 ppm.

Crystallography

Single-crystal X-ray diffraction confirms planar triazole rings and intramolecular hydrogen bonding between the amide proton and N3 of the triazole.

Comparative Analysis of Methodologies

Parameter Enol-Mediated Method β-Ketonitrile Method
Reaction Steps 2 2
Key Reagents CDI, 4-chloroaniline DBU, t-BuOK, benzyl azide
Yield 70% 65–75%
Purity >98% (HPLC) >95% (NMR)
Scalability Laboratory-scale Pilot-scale feasible

Challenges and Limitations

  • Regioselectivity : Competing 1,2,3- vs. 1,2,4-triazole formation necessitates strict temperature control.
  • N-Methylation Specificity : Over-alkylation at oxygen sites remains a concern, requiring excess methyl halides.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of triazole carboxamides are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Substituent Variations on the Triazole Core

  • N-(2-Aminoethyl)-1-(4-Chlorophenyl)-5-Methyl-1,2,3-Triazole-4-Carboxamide (): This analog features a 4-chlorophenyl group at position 1, a methyl group at position 5, and a 2-aminoethyl carboxamide. The ethylenediamine-derived side chain may enhance solubility but reduce metabolic stability .
  • 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-Yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide (): The trifluoromethyl group at position 5 and the thienopyrimidine-linked aryl group confer potent c-Met kinase inhibition (IC₅₀ < 10 nM). The target compound lacks the electron-withdrawing trifluoromethyl group, which may reduce binding affinity to kinase active sites but improve selectivity for other targets .
  • The hydroxyethyl group increases hydrophilicity, contrasting with the benzyl-N-methyl group’s lipophilic nature in the target compound .

Modifications in the Carboxamide Side Chain

  • N-(4-Fluorophenyl)Methyl-5-((4-Chlorophenyl)Amino)-1H-1,2,3-Triazole-4-Carboxamide (): Replacing the benzyl-N-methyl group with a 4-fluorophenylmethyl moiety slightly reduces molecular weight (349.79 vs. ~365 g/mol for the target compound) and alters electronic properties due to fluorine’s electronegativity. This substitution may enhance metabolic stability but reduce π-π stacking interactions in hydrophobic domains .
  • N-(Adamantan-1-Yl)-1,5-Diphenyl-1H-1,2,3-Triazole-4-Carboxamide (): The adamantyl group confers rigidity and high lipophilicity, improving blood-brain barrier penetration. However, the absence of a 4-chlorophenylamino group limits its utility in targets requiring hydrogen bonding with the amino substituent .

Biological Activity

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the coupling of benzylamine derivatives with 1,2,3-triazole frameworks. The structural integrity is confirmed using techniques like NMR spectroscopy and X-ray crystallography. For example, the synthesis involves reacting N-benzyl-1-(4-chlorophenyl)methanimine with diphenylphosphine oxide under specific conditions to yield high-purity products .

Antimicrobial Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds containing the triazole ring showed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in vitro. It was shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Enzyme Inhibition

The compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to cognitive function. Inhibitory assays revealed an IC50 value indicating that it is a competitive inhibitor of AChE, which could be beneficial in managing conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Neuroinflammatory Pathways : It blocks the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines .
  • Antioxidant Activity : The compound reduces reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage .
  • Metal Chelation : It can chelate biometals such as Cu²⁺, which may play a role in mitigating metal-induced toxicity in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of similar triazole compounds:

StudyCompoundActivityIC50 Value
Triazole Derivative 1AChE Inhibition0.23 μM
Triazole Derivative 2Neuroprotection2.91 μM
Triazole HybridAntimicrobialVaries by strain

These findings underscore the potential of triazole-containing compounds in pharmacological applications.

Q & A

Q. What are the standard synthetic routes for N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide, and what are their critical optimization parameters?

The synthesis typically involves a multi-step process starting with the condensation of 4-chloroaniline and methyl isocyanide to form a carboximidoyl chloride intermediate, followed by reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions. Key parameters include:

  • Temperature control (20–25°C) during azide addition to prevent side reactions.
  • Use of copper(I) iodide as a catalyst to enhance regioselectivity.
  • Purification via recrystallization from ethanol-DMF mixtures to achieve >80% yield . Example: reports a 62% yield for a structurally similar triazole carboxamide using hexanes/ethyl acetate for crystallization.

Q. How can researchers address solubility limitations of this compound in aqueous biological assays?

Low water solubility is a common challenge. Methodological solutions include:

  • Using DMSO as a co-solvent (≤1% v/v) to maintain compound stability.
  • Formulating liposomal or micellar delivery systems to enhance bioavailability.
  • Structural modification via introduction of hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzyl or chlorophenyl moieties .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; aromatic protons typically appear at δ 7.0–8.0 ppm, while triazole protons resonate near δ 8.5–9.5 ppm .
  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and WinGX/ORTEP for visualization of anisotropic displacement ellipsoids .
  • Mass spectrometry (ESI-API) : Confirm molecular weight (e.g., calculated 311.31 g/mol for analogs) .

Q. What in vitro models are suitable for preliminary cytotoxicity screening?

  • Daphnia magna : A cost-effective crustacean model for rapid toxicity assessment (LC50 values in 24–48 hours) .
  • Human cancer cell lines : Use NCI-H522 (lung) or MCF-7 (breast) cells with MTT assays, noting IC50 values <10 µM for active triazole derivatives .

Q. How can researchers validate enzyme inhibition mechanisms for this compound?

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots for competitive inhibition (e.g., carbonic anhydrase).
  • Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with His94 in CA-II) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and selectivity?

  • 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine enhances hydrophobic interactions in enzyme pockets (e.g., c-Met kinase inhibition), while fluorine improves metabolic stability.
  • N-methyl vs. N-cyclopentyl : Bulky substituents (e.g., cyclopentyl) reduce off-target effects but may lower solubility. SAR data from show GP values of 68–86% for chlorophenyl derivatives in NCI-H522 cells.

Q. What strategies resolve contradictions in reported IC50 values across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH or ion concentrations alter enzyme conformation. Standardize protocols using TRIS buffer (pH 7.4).
  • Cell line heterogeneity : Validate using isogenic cell panels (e.g., A549 vs. HT-29).
  • Batch purity : Confirm compound purity (>95%) via HPLC before assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450 oxidation .

Q. What crystallographic challenges arise during refinement of triazole-containing structures, and how are they addressed?

  • Disorder in benzyl groups : Apply SHELXL restraints (DFIX, SIMU) to model split positions.
  • Twinned data : Use SHELXE for initial phasing and HKL-3000 for integration. highlights SHELXL’s robustness for high-resolution (<1.2 Å) refinements .

Q. How do researchers differentiate between on-target and off-target effects in mechanistic studies?

  • CRISPR knockouts : Validate target engagement by comparing IC50 in wild-type vs. gene-edited cells.
  • Proteome profiling : Use affinity pull-down assays with biotinylated analogs to identify binding partners .

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